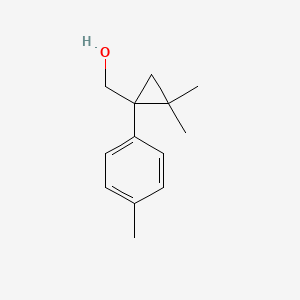

(2,2-Dimethyl-1-(p-tolyl)cyclopropyl)methanol

Description

(2,2-Dimethyl-1-(p-tolyl)cyclopropyl)methanol (CAS: 884091-45-6) is a cyclopropane-derived methanol with a molecular formula of C₁₃H₁₈O and a molecular weight of 190.29 g/mol . It is characterized by a cyclopropane ring substituted with two methyl groups at the 2-position and a p-tolyl (4-methylphenyl) group at the 1-position, with a hydroxymethyl (-CH₂OH) functional group appended to the cyclopropane core.

It is commercially available in high purity (>98%) and requires storage at 2–8°C to maintain stability .

Properties

IUPAC Name |

[2,2-dimethyl-1-(4-methylphenyl)cyclopropyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10-4-6-11(7-5-10)13(9-14)8-12(13,2)3/h4-7,14H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBGRTZARJTVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2(C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1-(p-tolyl)cyclopropyl)methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 4-methylbenzyl chloride with 2,2-dimethylcyclopropanecarboxylic acid in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1-(p-tolyl)cyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for conversion to the corresponding chloride, followed by nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 2,2-dimethyl-1-(4-methylphenyl)cyclopropanone.

Reduction: Formation of 2,2-dimethyl-1-(4-methylphenyl)cyclopropane.

Substitution: Formation of various substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Studies

(2,2-Dimethyl-1-(p-tolyl)cyclopropyl)methanol has been studied for its potential pharmacological effects. Research indicates that it may serve as a valuable scaffold for developing new drugs targeting various biological pathways. For instance, studies have explored its role in enhancing the activity of certain enzymes and receptors, contributing to drug discovery efforts .

Structure-Activity Relationship (SAR) Studies

The compound has been utilized in SAR studies to understand how structural modifications influence biological activity. For example, variations in substituents on the cyclopropane ring can significantly affect potency against specific targets such as kinases and phospholipases . Researchers have noted that certain derivatives exhibit enhanced efficacy compared to the parent compound.

Inhibition Studies

Recent studies have focused on the inhibition properties of this compound against lysosomal phospholipase A₂ (LPLA₂). This enzyme plays a critical role in lipid metabolism, and compounds that inhibit its activity can be valuable in treating conditions related to lipid accumulation .

Case Studies

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1-(p-tolyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the cyclopropyl ring can interact with hydrophobic regions of proteins, affecting their activity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropylmethanol Derivatives

Substituent Variations on the Cyclopropane Core

(2-Phenylcyclopropyl)methanol

- Structure : Cyclopropane core with a phenyl group at the 2-position and a hydroxymethyl group.

- Molecular Formula : C₁₀H₁₂O.

- Key Differences : Lacks methyl and p-tolyl substituents, resulting in reduced steric hindrance and lower molecular weight (148.20 g/mol) compared to the target compound.

- Applications : Used in studies of radical intermediates in flavoprotein-catalyzed oxidations .

[(1R,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol (Chrysanthemol)

- Structure : Contains a 2-methylprop-1-enyl substituent at the 3-position of the cyclopropane ring.

- Molecular Formula : C₁₀H₁₆O.

- Key Differences : The unsaturated propenyl group introduces reactivity distinct from the aromatic p-tolyl group in the target compound.

- Applications : A natural alcohol found in insect pheromones (e.g., Pseudococcus calceolariae mealybugs) .

[1-(2-Methylpropyl)cyclopropyl]methanol

Functional Group Modifications

(4-Chlorophenyl)(cyclopropyl)(p-tolyl)methanol

- Structure : Features a chlorophenyl group in addition to p-tolyl and cyclopropane substituents.

1-((1S,2S)-2-(p-Tolyl)cyclopropyl)ethan-1-one

Table of Comparative Properties

Research Findings and Reactivity Insights

- Enzymatic Interactions: Cyclopropylmethanol derivatives, including the target compound, are studied for their ability to inactivate flavoproteins (e.g., monoamine oxidase) via non-radical mechanisms involving imine intermediates .

- Thermal Stability: Cyclopropylmethanol derivatives are sensitive to reaction temperatures; for example, cyclopropyl methanol is detected in bio-oil only at 500°C, highlighting the importance of synthesis conditions .

- Stereochemical Influence : The (1R,3R) configuration in chrysanthemol is critical for pheromone activity, suggesting that stereochemistry in the target compound may similarly affect its biological interactions .

Biological Activity

(2,2-Dimethyl-1-(p-tolyl)cyclopropyl)methanol is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound serves as a building block in organic synthesis and has been investigated for various pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopropane ring with two methyl groups and a p-tolyl group attached to a methanol moiety. This unique arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and π-π interactions facilitated by the aromatic p-tolyl group. The compound's cyclopropane structure may also influence its conformational flexibility, affecting how it binds to enzymes or receptors in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication by targeting viral proteases, similar to other cyclopropane derivatives that have shown antiviral properties against SARS-CoV-2 .

- Enzyme Inhibition : The compound has been evaluated as a potential inhibitor of various enzymes involved in disease processes. For example, it has been noted for its ability to inhibit adenosine kinase (AdK), which is relevant in the context of seizure treatment and other neurological conditions .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antiviral Studies : In vitro assays demonstrated that derivatives of cyclopropane compounds can effectively inhibit the activity of viral proteases. For instance, certain analogs exhibited EC50 values comparable to established antiviral agents, indicating promising potential for further development .

- Enzyme Inhibition Assays : A study focused on the inhibition of human adenosine kinase revealed that this compound could significantly reduce enzyme activity at specific concentrations. The inhibition percentages were calculated based on the slope changes in enzymatic reactions over time .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of this compound showed favorable absorption and distribution characteristics in animal models, suggesting potential for oral bioavailability in therapeutic applications .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.